molecular formula C9H15N B2876961 1-Azaspiro[4.5]dec-3-ene CAS No. 1955553-94-2

1-Azaspiro[4.5]dec-3-ene

Cat. No.: B2876961
CAS No.: 1955553-94-2
M. Wt: 137.226
InChI Key: XQJPKVRKESBWPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Azaspiro[4.5]dec-3-ene is a spirocyclic compound characterized by a nitrogen atom incorporated into a spiro ring system. This compound is notable for its unique structural features, which include a spiro junction connecting two rings, one of which contains a nitrogen atom. The presence of the nitrogen atom imparts distinct chemical properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Azaspiro[4.5]dec-3-ene can be synthesized through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the gold(I)-catalyzed spirocyclization of 1-ene-4,9- and 3-ene-1,7-diyne esters has been developed to efficiently prepare a range of spirocyclic pyrrolidines and piperidines . This method involves a cascade of reactions, including 1,2- or 1,3-acyloxy migration, Nazarov cyclization, and cycloisomerization, to form the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound typically involves optimizing the synthetic routes to achieve high yields and cost-effectiveness. The use of catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction with appropriate raw materials has been reported to produce key intermediates for the synthesis of related spiro compounds . These methods are designed to be scalable and efficient, ensuring the compound can be produced in large quantities for various applications.

Chemical Reactions Analysis

Types of Reactions

1-Azaspiro[4.5]dec-3-ene undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives.

    Reduction: Reduction reactions can modify the spirocyclic structure, leading to different products.

    Substitution: Substitution reactions, particularly involving the nitrogen atom, can yield a variety of functionalized derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield spirocyclic ketones or lactones, while reduction can produce spirocyclic amines or alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

The applications of 1-Azaspiro[4.5]dec-3-ene derivatives span therapeutic uses, inhibition of human enzymes, and roles as key intermediates in synthesizing complex molecules.

Therapeutic Applications

Substituted 3-(biphenyl-3-yl)-4-hydroxy-8-methoxy-1-azaspiro[4.5]dec-3-en-2-one derivatives are used for therapeutic purposes, particularly in the prophylaxis and treatment of neoplastic disorders . These compounds can inhibit human Acetyl-CoA carboxylases (ACCs), which play a key role in cellular fatty acid homeostasis . The compounds exhibit good enzyme inhibition of human ACC1 and increased selectivity against human ACC2, which reduces potential side effects . Specifically, the application provides the compounds according to the invention for use as medicaments, especially for prophylaxis and/or therapy of neoplastic disorders .

Pharmaceutical Salts and Tautomeric Forms

The invention also utilizes physiologically acceptable salts of the compounds, including alkali metal salts, alkaline earth metal salts, and ammonium salts derived from organic amines . Tautomeric forms of the compounds are also embraced for their therapeutic potential .

Use as Histone Deacetylase Inhibitors

4-piperidin-4-yltriazole derivatives, which incorporate the this compound structure, are designed, synthesized, and biologically evaluated as novel histone deacetylase inhibitors .

Synthesis of Spirotetramat Enol

Cis-3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro[4.5]dec-3-en-2-one is an azaspiro compound that is related to spirotetramat in which the carbonate ester has been removed .

Insecticidal and Herbicidal Activity

Cyclic ketoenols, including this compound derivatives, are known as insecticides, fungicides, or herbicides .

Spiromesifen Application

One application of spiromesifen at a rate of 149 g [AI]/ha or two applications at 122 and 149 g [AI]/ha were as effective as two applications of .

Role in Organic Synthesis

Mechanism of Action

The mechanism of action of 1-azaspiro[4.5]dec-3-ene involves its interaction with specific molecular targets. For instance, derivatives of the compound have been shown to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation . The spirocyclic structure allows the compound to fit into the active site of the enzyme, blocking its activity and reducing inflammation. Additionally, the compound’s ability to undergo various chemical modifications enables the design of derivatives with enhanced selectivity and potency.

Comparison with Similar Compounds

1-Azaspiro[4.5]dec-3-ene can be compared with other spirocyclic compounds, such as:

The uniqueness of this compound lies in its specific structural features and the versatility of its chemical reactions, making it a valuable compound for various scientific and industrial applications.

Biological Activity

1-Azaspiro[4.5]dec-3-ene is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Structural Overview

This compound features a unique spirocyclic structure that contributes to its biological activity. Variants of this compound, including derivatives with different substituents, have been synthesized and evaluated for various pharmacological effects.

Biological Activities

  • Antiviral Activity
    A series of studies have demonstrated the antiviral potential of this compound derivatives against human coronaviruses and influenza viruses. For instance, a study identified several compounds with the 1-thia-4-azaspiro[4.5]decan-3-one scaffold that exhibited significant inhibitory effects on human coronavirus 229E replication, with an effective concentration (EC50) value as low as 5.5 µM . The activity was found to be dependent on specific substituents at the C-2 and C-8 positions of the azaspiro framework.
  • Insecticidal Activity
    Research has also indicated that certain derivatives of this compound possess insecticidal properties. Compounds with para-methoxy and para-trifluoromethyl groups showed potent activity against pests such as Aphis fabae and Tetranychus cinnabarinus, highlighting a clear structure-activity relationship that suggests modifications can enhance bioactivity .
  • Matrix Metalloproteinase Inhibition
    The compound has been evaluated for its ability to inhibit matrix metalloproteinases (MMPs), which are crucial in cancer progression and tissue remodeling. Some derivatives demonstrated moderate inhibitory effects against MMP-2, suggesting potential applications in cancer therapy .

The biological activity of this compound is thought to arise from its interaction with specific molecular targets:

  • Antiviral Mechanism : The antiviral activity may involve the inhibition of viral replication by interfering with viral entry or replication processes within host cells.
  • Inhibition of MMPs : The interaction with MMPs may occur through chelation of zinc ions at the active site, thereby inhibiting their enzymatic activity critical for cancer metastasis and tissue degradation.

Case Study 1: Antiviral Efficacy

A study conducted by researchers synthesized multiple analogs of 1-thia-4-azaspiro[4.5]decan-3-one and tested their efficacy against human coronaviruses. The results indicated that specific structural modifications significantly enhanced antiviral potency, providing insights into the design of new antiviral agents targeting similar pathways.

Case Study 2: Insecticidal Properties

In another investigation, various derivatives were tested against common agricultural pests. The findings revealed that certain modifications led to increased lethality against Aphis fabae, suggesting that these compounds could serve as environmentally friendly pesticides.

Data Summary

Compound NameActivity TypeEC50/IC50 ValueNotes
1-thia-4-azaspiro[4.5]decan-3-oneAntiviral5.5 µMEffective against human coronavirus 229E
Para-methoxy derivativeInsecticidalNot specifiedPotent against Aphis fabae
MMP Inhibitor derivativeMMP inhibitionIC50 = 0.95 µMModerate inhibition compared to control

Properties

IUPAC Name

1-azaspiro[4.5]dec-3-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N/c1-2-5-9(6-3-1)7-4-8-10-9/h4,7,10H,1-3,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQJPKVRKESBWPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C=CCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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